molecular formula C10H9BrClNO B1403557 6-Bromo-8-chloro-1-methyl-1,2,3,4-tetrahydroquinolin-2-one CAS No. 1408076-10-7

6-Bromo-8-chloro-1-methyl-1,2,3,4-tetrahydroquinolin-2-one

Cat. No. B1403557
M. Wt: 274.54 g/mol
InChI Key: DOZMVZVHNXPXHC-UHFFFAOYSA-N
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Description

“6-Bromo-8-chloro-1-methyl-1,2,3,4-tetrahydroquinolin-2-one” is a chemical compound with the CAS Number: 1408076-10-7 . It has a molecular weight of 274.54 . The IUPAC name for this compound is 6-bromo-8-chloro-1-methyl-3,4-dihydroquinolin-2 (1H)-one .


Molecular Structure Analysis

The InChI code for “6-Bromo-8-chloro-1-methyl-1,2,3,4-tetrahydroquinolin-2-one” is 1S/C10H9BrClNO/c1-13-9(14)3-2-6-4-7(11)5-8(12)10(6)13/h4-5H,2-3H2,1H3 .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It should be stored in a refrigerator .

Scientific Research Applications

Synthesis and Chemical Reactions

6-Bromo-8-chloro-1-methyl-1,2,3,4-tetrahydroquinolin-2-one has been a subject of interest in the field of organic synthesis and chemical reactions. Studies have detailed its use as an intermediate in various chemical processes. For instance, efficient and selective synthesis of quinoline derivatives has been achieved using bromination reactions of tetrahydroquinoline. One-pot synthesis methods have been described for synthetically valuable quinoline derivatives, including tribromoquinoline and dibromo-tetrahydroquinoline, yielding efficient outcomes. The conversion of these brominated compounds through reactions like lithium–halogen exchange and copper-induced nucleophilic substitution has led to the preparation of novel quinoline derivatives (Şahin et al., 2008). Additionally, the compound has been used in the Knorr Synthesis, which involves a condensation reaction between β-keto esters and bromoaniline, leading to the formation of quinolin-2(1H)-one, a significant step in the study of infectious diseases (Wlodarczyk et al., 2011).

Structural Analysis and Design

The compound also plays a role in structural analysis and design in heterocyclic chemistry. X-ray diffraction studies on substituted tetrahydroquinolines, including those related to 6-bromo-8-chloro-1-methyl-1,2,3,4-tetrahydroquinolin-2-one, have provided valuable insights into their molecular structures. These studies help in understanding the spatial arrangement of atoms within these molecules, paving the way for designing compounds with desired chemical properties (Albov et al., 2004).

Medicinal Chemistry and Drug Design

In the realm of medicinal chemistry and drug design, the compound's derivatives have been implicated in various synthesis routes. For instance, multi-step synthesis routes have led to the creation of isoquinoline derivatives with potential therapeutic applications. The manipulation of brominated compounds in these synthesis routes is crucial, with reactions like Diels-Alder condensation and ammonium nitrate oxidation being pivotal in creating complex molecular architectures (Croisy-Delcey et al., 1991).

Pharmaceutical Research

The compound and its related structures have been a focal point in pharmaceutical research. Synthesis routes involving reductive amination and cyclization reactions have been explored, leading to the creation of key intermediates in PI3K/mTOR inhibitors, which are significant in the field of oncology and targeted therapies (Lei et al., 2015).

Safety And Hazards

The compound has several hazard statements: H302, H313, H315, H319, H320, H335 . The precautionary statements include P202, P261, P280, P301, P301, P302, P305, P312, P338, P351, P352 . The compound is considered a warning under the GHS07 pictogram .

properties

IUPAC Name

6-bromo-8-chloro-1-methyl-3,4-dihydroquinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrClNO/c1-13-9(14)3-2-6-4-7(11)5-8(12)10(6)13/h4-5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOZMVZVHNXPXHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CCC2=C1C(=CC(=C2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-8-chloro-1-methyl-1,2,3,4-tetrahydroquinolin-2-one

Synthesis routes and methods

Procedure details

A solution of 6-bromo-8-chloro-3,4-dihydro-1H-quinolin-2-one (7.0 g, 26.9 mmol) in DMF (100 mL) was treated with potassium tert-butoxide (6.0 g, 53.8 mmol) at 0° C. in portions. The resulting mixture was stirred at 0° C. for 30 min before methyl iodide (5.0 g, 35.0 mmol) was added. After stirring for 12 h, the reaction mixture was treated with water, extracted with EtOAc, washed with water and brine in sequence, and dried over anhy. Na2SO4. After removal of solvents under reduced pressure, the crude product (3.3 g, 45% yield) was obtained as a white solid.
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
45%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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